(8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione
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Overview
Description
(8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione is a complex organic compound characterized by its unique structure, which includes fluorobenzylidene and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 4-fluoroaniline to form the intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent such as methyl isothiocyanate under controlled conditions to yield the desired pyrido[4,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (8E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar applications such as drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H19F2N3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(8E)-4-(4-fluorophenyl)-8-[(4-fluorophenyl)methylidene]-6-methyl-3,4,5,7-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C21H19F2N3S/c1-26-11-15(10-13-2-6-16(22)7-3-13)20-18(12-26)19(24-21(27)25-20)14-4-8-17(23)9-5-14/h2-10,19H,11-12H2,1H3,(H2,24,25,27)/b15-10+ |
InChI Key |
RSSCIJGJORVHLT-XNTDXEJSSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)F)/C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)F |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)F)C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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